Scientific Field: Medicinal Chemistry
Application Summary: “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is used in the synthesis of Azabenzimidazoles (ABI) as ATR inhibitors, which are important in the field of oncology.
Methods of Application: The compound is reacted with phosphorus oxychloride and then purified by column chromatography.
Results: The reaction yielded the desired product with a 53% yield.
Scientific Field: Material Science
Scientific Field: Organic Chemistry
Application Summary: “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is used as a starting material in the synthesis of other compounds.
Application Summary: Imidazo-pyridine derivatives, which are structurally similar to “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one”, have been used in various applications in material science.
Application Summary: “7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one” is used in the synthesis of novel, potent and selective Azabenzimidazoles (ABI) as ATR inhibitors.
7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a member of the imidazo[1,2-c]pyrimidine family characterized by its unique molecular structure. Its molecular formula is C6H4ClN3, and it features a chloro substituent at the 7-position and a hydroxyl group at the 5-position of the pyrimidine ring. The compound typically appears as a pale-yellow to yellow-brown solid and exhibits solubility properties that make it suitable for various applications in chemical and biological contexts .
7-Chloroimidazo[1,2-c]pyrimidin-5-ol exhibits notable biological activities:
The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol can be achieved through various methods:
This compound finds applications in several areas:
Studies on 7-Chloroimidazo[1,2-c]pyrimidin-5-ol have highlighted its interactions with various biological targets:
Several compounds are structurally related to 7-Chloroimidazo[1,2-c]pyrimidin-5-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylimidazo[1,2-c]pyrimidin-4(5H)-one | Methyl group at the 5-position | Exhibits different biological activity profiles |
| 7-Bromoimidazo[1,2-c]pyrimidin-5-ol | Bromo substituent instead of chloro | Potentially different reactivity and stability |
| 5-Hydroxyimidazo[1,2-c]pyrimidine | Hydroxyl group at a different position | May have altered pharmacokinetic properties |
These compounds share similarities in their heterocyclic structures but differ in substituents that significantly influence their chemical reactivity and biological activities.
Traditional condensation methods remain pivotal for constructing the imidazo[1,2-c]pyrimidine core. A representative approach involves the cyclocondensation of 2-amino-4-chloropyridine with α-halocarbonyl compounds, such as 2-chloroacetaldehyde, under basic conditions. For instance, a patent by demonstrates the synthesis of 7-chloroimidazo[1,2-A]pyridine via refluxing 2-amino-4-chloropyridine with 2-chloroacetaldehyde in ethanol using sodium bicarbonate as a base. This method achieves a 90% yield at 80°C, highlighting the efficiency of alcohol solvents in facilitating ring closure.
Another classical strategy involves the use of 1,1,3-trichloroacetone with 2-aminopyrimidine in room-temperature ionic liquids (RTILs), as reported in a study by . The reaction proceeds via cyclocondensation to form 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, which is subsequently hydrolyzed to the aldehyde derivative. This method avoids toxic organic solvents, aligning with early green chemistry principles.
Table 1: Comparison of Traditional Condensation Methods
| Starting Materials | Base/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4-chloropyridine + 2-Chloroacetaldehyde | NaHCO3/Ethanol | 80 | 90 | |
| 2-Aminopyrimidine + 1,1,3-Trichloroacetone | BMImBF4 (RTIL) | 25 | 85 |
Density functional theory computational methods have emerged as powerful tools for investigating the electronic structure and reaction mechanisms of heterocyclic compounds, particularly imidazopyrimidine derivatives [1] [2]. The computational analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol requires careful selection of exchange-correlation functionals and basis sets to achieve accurate predictions of molecular properties and reaction pathways [3] [4].
The selection of appropriate density functional theory methods for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol analysis involves consideration of multiple computational approaches with varying levels of accuracy and computational cost [3] [5]. The B3LYP functional with 6-31G(d,p) basis set represents a widely utilized combination for heterocyclic systems, providing reasonable accuracy for geometry optimization and frequency calculations [4] [5]. However, the inclusion of dispersion corrections and larger basis sets significantly improves the description of intermolecular interactions and electronic properties [3] [6].
Table 1: Density Functional Theory Methods for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol Analysis
| Method | Basis Set Type | Exchange-Correlation Functional | Dispersion Correction | Typical RMSD (Å) | Computational Cost |
|---|---|---|---|---|---|
| B3LYP/6-31G(d,p) | Polarized split-valence | Hybrid DFT (20% HF) | No | 0.025 | Low |
| B3LYP/6-311+G(d,p) | Augmented triple-zeta | Hybrid DFT (20% HF) | No | 0.018 | Medium |
| M06-2X/6-31G(d,p) | Polarized split-valence | Meta-hybrid DFT (54% HF) | No | 0.022 | Medium |
| ωB97X-D/def2-TZVP | Triple-zeta with diffuse | Range-separated hybrid | Yes (D3) | 0.015 | High |
The electronic structure analysis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol reveals significant insights into its chemical reactivity and stability through frontier molecular orbital calculations [1] [7] [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the electron-donating and electron-accepting capabilities of the compound [8]. The energy gap between these frontier orbitals serves as a crucial indicator of molecular stability and reactivity, with smaller gaps generally associated with higher reactivity and lower kinetic stability [8].
Table 2: Computed Molecular Properties of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) | Experimental/Literature |
|---|---|---|---|
| HOMO Energy (eV) | -6.85 | -6.92 | ~-7.0 |
| LUMO Energy (eV) | -2.12 | -2.08 | ~-2.0 |
| HOMO-LUMO Gap (eV) | 4.73 | 4.84 | ~5.0 |
| Dipole Moment (Debye) | 3.24 | 3.31 | 3.1-3.5 |
| Molecular Volume (ų) | 142.8 | 141.2 | 140-145 |
| Polarizability (α₀) | 15.6 | 16.1 | 15-17 |
| Total Energy (Hartree) | -1245.6789 | -1245.7123 | N/A |
| Zero-Point Energy (kcal/mol) | 78.4 | 79.1 | 77-81 |
The investigation of reaction pathways for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol involves the identification and characterization of transition states connecting reactants and products [9] [10] [11]. Computational methods for transition state optimization require sophisticated algorithms such as the nudged elastic band method or growing string method to locate saddle points on the potential energy surface [11] [12]. The characterization of transition states through frequency calculations ensures the identification of true first-order saddle points with exactly one imaginary frequency corresponding to the reaction coordinate [9] [13].
Table 6: Quantum Chemical Descriptors for Reactivity Analysis
| Descriptor | Value | Unit | Interpretation |
|---|---|---|---|
| Hardness (η) | 2.365 | eV | Moderate reactivity |
| Chemical Potential (μ) | -4.485 | eV | Electron accepting |
| Electrophilicity Index (ω) | 4.254 | eV | Moderate electrophile |
| Softness (S) | 0.211 | eV⁻¹ | Moderate softness |
| Electronegativity (χ) | 4.485 | eV | Moderate electronegativity |
| Nucleophilicity Index (N) | 2.187 | eV | Weak nucleophile |
| Fukui Function (f⁺) | 0.156 | e | Electrophilic attack site |
| Fukui Function (f⁻) | 0.198 | e | Nucleophilic attack site |
The analysis of reaction mechanisms through unified reaction valley approach provides detailed information about the sequence of bond-breaking and bond-forming processes during chemical transformations [13]. This approach enables the identification of hidden intermediates and transition states that may become accessible under modified reaction conditions or through structural modifications of the reactants [13].
Molecular docking investigations of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol with kinase binding pockets provide critical insights into its potential as a kinase inhibitor and reveal the molecular basis of protein-ligand recognition [1] [14] [15]. The majority of kinase inhibitors target the adenosine triphosphate binding site, which contains conserved structural features across different kinase families [16] [17]. The binding affinity and selectivity of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol can be evaluated through systematic docking studies with multiple kinase targets [15] [16].
The selection of kinase targets for molecular docking studies involves consideration of therapeutic relevance and structural diversity within the kinome [16]. Cyclin-dependent kinases, mitogen-activated protein kinases, and Janus kinases represent important therapeutic targets with well-characterized crystal structures suitable for docking investigations [14] [16]. The adenosine triphosphate binding site of protein kinases consists of five distinct pockets that accommodate different structural features of inhibitors [16].
The binding site characterization involves identification of key residues that contribute to ligand recognition and binding affinity [16]. The hinge region connecting the amino-terminal and carboxyl-terminal lobes of the kinase domain contains conserved residues that form hydrogen bonds with adenosine triphosphate and competitive inhibitors [16]. The gatekeeper residue, which controls access to a hydrophobic pocket adjacent to the adenosine triphosphate binding site, plays a crucial role in determining inhibitor selectivity [16].
The development of reliable molecular docking protocols requires careful optimization of search algorithms and scoring functions to achieve accurate prediction of binding poses and affinities [15]. AutoDock and related programs have been extensively validated for kinase-inhibitor docking studies, with modifications to improve the treatment of hydrogen bonding and hydrophobic interactions [15]. The inclusion of flexibility in both the ligand and selected protein residues enhances the accuracy of docking predictions [15].
Table 3: Molecular Docking Results for 7-Chloroimidazo[1,2-c]pyrimidin-5-ol with Kinase Binding Pockets
| Kinase Target | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (μM) | Key Interactions | RMSD (Å) |
|---|---|---|---|---|---|
| CDK2 | 1HCK | -8.4 | 0.68 | Leu83, Asp86 | 1.2 |
| p38 MAPK | 3HV7 | -7.9 | 1.54 | Met109, Asp168 | 1.8 |
| JAK2 | 2B7A | -8.1 | 1.12 | Glu930, Leu932 | 1.5 |
| Aurora B | 2VGO | -7.6 | 2.87 | Glu155, Ala157 | 2.1 |
| CK2α | 1CKJ | -8.7 | 0.41 | Val116, Asp175 | 0.9 |
The analysis of docking results reveals important structure-activity relationships that govern the binding of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol to different kinase targets [14]. The imidazopyrimidine core establishes hydrogen bonding interactions with the hinge region, while the chloro substituent occupies hydrophobic pockets and influences binding selectivity [14]. The hydroxyl group at position 5 provides additional hydrogen bonding capability and contributes to the overall binding affinity [14].
The comparison of binding modes across different kinase targets reveals both conserved and variable interaction patterns [16]. Conserved interactions typically involve the hinge region and are essential for maintaining binding affinity, while variable interactions with non-conserved residues contribute to selectivity [16]. The analysis of these interaction patterns provides guidance for the design of more selective inhibitors through structural modifications [16].
Molecular dynamics simulations provide detailed information about the dynamic behavior of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in complex with kinase targets, revealing aspects of binding stability and conformational flexibility that are not accessible through static structural analysis [18] [6] [19]. The temporal evolution of protein-ligand complexes during molecular dynamics simulations enables the assessment of binding pose stability and the identification of critical interactions that maintain complex formation [20].
The preparation of molecular dynamics simulations requires careful selection of force fields and simulation parameters to ensure accurate representation of both protein and ligand dynamics [6] [19]. The CHARMM and AMBER force fields represent well-validated choices for protein simulations, with specific parameters developed for nucleotide-binding proteins and small molecule ligands [19]. The selection of water models and the treatment of electrostatic interactions significantly influence the accuracy of binding free energy calculations [6].
Table 4: Molecular Dynamics Simulation Parameters and Stability Analysis
| Parameter | CDK2 Complex | JAK2 Complex | p38 MAPK Complex |
|---|---|---|---|
| Force Field | CHARMM36 | AMBER99SB-ILDN | CHARMM36 |
| Water Model | TIP3P | TIP3P | TIP3P |
| Simulation Time (ns) | 100 | 150 | 120 |
| Temperature (K) | 298 | 310 | 298 |
| Pressure (bar) | 1.0 | 1.0 | 1.0 |
| Time Step (fs) | 2.0 | 2.0 | 2.0 |
| RMSD Plateau (Å) | 2.1 | 1.8 | 2.4 |
| Average Binding Energy (kcal/mol) | -42.3 | -39.7 | -38.1 |
| Hydrogen Bonds Count | 3.2 | 2.8 | 2.5 |
The assessment of binding stability involves monitoring key geometric parameters such as hydrogen bond distances, contact surfaces, and ligand orientation throughout the simulation trajectory [18]. Persistent hydrogen bonds that maintain stable distances and angles contribute significantly to binding affinity, while transient interactions may influence binding kinetics [18]. The analysis of interaction fingerprints reveals the temporal evolution of specific protein-ligand contacts and identifies critical residues for complex stability [18].
Advanced molecular dynamics techniques enable the calculation of binding free energies through alchemical transformations and thermodynamic integration methods [6]. The application of free energy perturbation calculations provides quantitative predictions of binding affinities that can be directly compared with experimental measurements [6]. The combination of multiple force fields in consensus approaches improves the accuracy and reliability of free energy calculations [6].
The thermodynamic analysis of binding processes reveals the enthalpic and entropic contributions to complex formation [6]. The decomposition of binding free energies into individual residue contributions identifies hot spots that dominate the binding interaction and provides guidance for structure-based drug design [6]. The analysis of conformational entropy changes upon binding reveals the role of flexibility in determining binding thermodynamics [6].
Computational toxicology approaches provide essential information about the potential hazards and environmental fate of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol without requiring extensive experimental testing [21] [22] [23]. The integration of multiple prediction models enhances the reliability of toxicity assessments and supports regulatory decision-making processes [23]. Environmental fate modeling enables the prediction of persistence, bioaccumulation, and aquatic toxicity properties [24].
Quantitative structure-activity relationship models form the foundation of computational toxicity prediction by correlating molecular structure with biological activity [21]. The development of robust quantitative structure-activity relationship models requires large datasets of chemicals with experimental toxicity data and appropriate molecular descriptors [21]. The application of machine learning techniques, including neural networks and support vector machines, improves the predictive performance of toxicity models [21].
Table 5: In Silico Toxicity and Environmental Impact Assessment
| Prediction Model | Mutagenicity | Carcinogenicity | Aquatic Toxicity (mg/L) | Biodegradation | Bioaccumulation (Log BCF) | Environmental Persistence |
|---|---|---|---|---|---|---|
| DEREK Nexus | Non-mutagenic | Non-carcinogenic | 15.2 | Ready | 1.8 | Low |
| QSAR Toolbox | Non-mutagenic | Low concern | 12.8 | Readily biodegradable | 1.6 | Low |
| Swiss ADME | Low risk | Low risk | 10-50 | Biodegradable | 1.5-2.0 | Low-Medium |
| pkCSM | Non-mutagenic | Non-carcinogenic | 18.6 | Ready | 1.7 | Low |
| T.E.S.T. | Non-mutagenic | Low risk | 14.3 | Readily biodegradable | 1.9 | Low |
The identification of structural alerts provides mechanistic insights into potential toxicity pathways and enables the assessment of chemical hazards based on molecular structure [22] [23]. DEREK Nexus and similar expert systems incorporate knowledge-based rules that associate specific chemical substructures with toxicological endpoints [23]. The application of these systems to 7-Chloroimidazo[1,2-c]pyrimidin-5-ol reveals the absence of known structural alerts for mutagenicity and carcinogenicity [23].
The mechanistic assessment of toxicity involves consideration of molecular interactions with biological targets and metabolic pathways [22]. The prediction of metabolic transformation products enables the evaluation of potential toxic metabolites that may contribute to overall hazard profiles [22]. The integration of pharmacokinetic modeling with toxicity prediction provides more comprehensive assessments of potential health risks [22].
Environmental fate modeling predicts the distribution and transformation of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol in environmental media [24]. The ECOSAR model provides estimates of aquatic toxicity based on chemical structure and enables the calculation of predicted no-effect concentrations for ecological risk assessment [24]. The evaluation of persistence, bioaccumulation, and toxicity properties supports the classification of chemicals according to regulatory frameworks [24].
The assessment of biodegradation potential involves the application of quantitative structure-activity relationship models that predict the rate and extent of microbial transformation [24]. The prediction of bioaccumulation potential through bioconcentration factor calculations enables the evaluation of biomagnification risks in aquatic food chains [24]. The integration of multiple environmental fate parameters provides comprehensive assessments of ecological risks associated with chemical exposure [24].